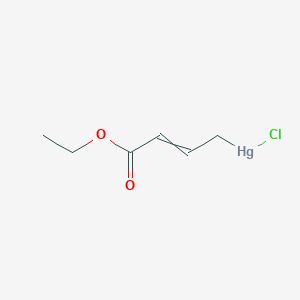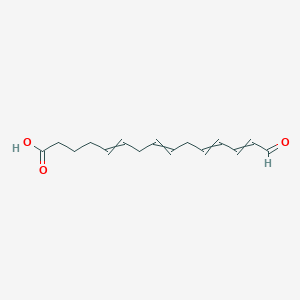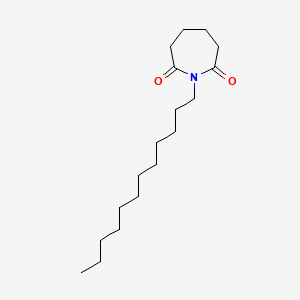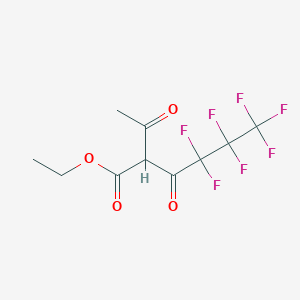
Ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate is a fluorinated organic compound with a unique structure that includes multiple fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate typically involves the reaction of ethyl acetoacetate with a fluorinating agent under controlled conditionsThe reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The production process is designed to minimize waste and environmental impact while maximizing yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe in biological studies, particularly in understanding the interactions of fluorinated molecules with biological systems.
Medicine: Fluorinated compounds, including this compound, are investigated for their potential use in drug development due to their stability and bioactivity.
Mecanismo De Acción
The mechanism of action of ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate involves its interaction with molecular targets through its fluorinated groups. The presence of multiple fluorine atoms enhances the compound’s ability to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-acetyl-4,4,5,5,6,6,7,7,7-nonafluoro-3-oxoheptanoate: This compound has an additional fluorine atom compared to ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate, which may result in different chemical and biological properties.
Ethyl 4-acetyl-5-oxohexanoate: This compound lacks the fluorine atoms present in this compound, making it less stable and less bioactive.
Uniqueness
This compound is unique due to its high fluorine content, which imparts exceptional stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
115479-06-6 |
|---|---|
Fórmula molecular |
C10H9F7O4 |
Peso molecular |
326.16 g/mol |
Nombre IUPAC |
ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate |
InChI |
InChI=1S/C10H9F7O4/c1-3-21-7(20)5(4(2)18)6(19)8(11,12)9(13,14)10(15,16)17/h5H,3H2,1-2H3 |
Clave InChI |
MZZDFAKNMZPUCE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C)C(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



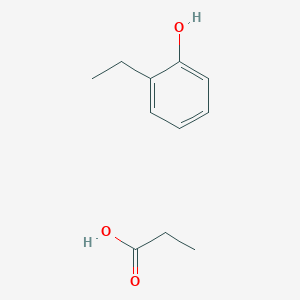
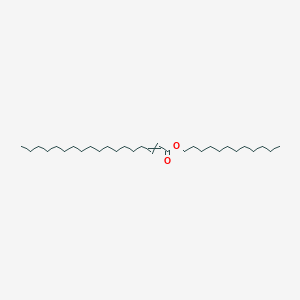
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)

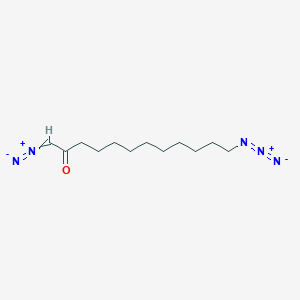
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)
